2-Methyl-3-(p-tolylamino)phenol
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Overview
Description
2-Methyl-3-(p-tolylamino)phenol is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol It is a phenolic compound, meaning it contains a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(p-tolylamino)phenol typically involves the reaction of 2-methylphenol with p-toluidine under specific conditions. One common method is the condensation reaction, where the amine group of p-toluidine reacts with the hydroxyl group of 2-methylphenol in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(p-tolylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-3-(p-tolylamino)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol: A precursor in the synthesis of 2-Methyl-3-(p-tolylamino)phenol, known for its antiseptic properties.
p-Toluidine: Another precursor, used in the production of dyes and pigments.
3-Aminophenol: A compound with similar structural features, used in hair dyes and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an amino group attached to an aromatic ringIts specific structure also provides unique binding properties, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-methyl-3-(4-methylanilino)phenol |
InChI |
InChI=1S/C14H15NO/c1-10-6-8-12(9-7-10)15-13-4-3-5-14(16)11(13)2/h3-9,15-16H,1-2H3 |
InChI Key |
STXCCZNMGNUQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=CC=C2)O)C |
Origin of Product |
United States |
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